5-Hexyl-4-methylindolo[2,3-b]quinoxaline
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Overview
Description
5-Hexyl-4-methylindolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science and medicinal chemistry due to their unique structural properties. The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-b]quinoxaline derivatives, including 5-Hexyl-4-methylindolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation and aqueous conditions, respectively, to achieve high yields .
Industrial Production Methods: Industrial production methods for these compounds often rely on scalable synthetic routes that utilize readily available starting materials and catalysts. The use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization has been explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Hexyl-4-methylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-Hexyl-4-methylindolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antitumor activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 5-Hexyl-4-methylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the downregulation of key proteins involved in cancer cell growth and survival . The compound’s ability to induce apoptosis and cell cycle arrest further contributes to its antitumor effects .
Comparison with Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the same core structure but lacks the hexyl and methyl substituents.
Pyrrolo[3,2-b]quinoxaline: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness: 5-Hexyl-4-methylindolo[2,3-b]quinoxaline stands out due to its specific substituents, which can enhance its solubility, stability, and bioactivity. These properties make it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H23N3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-hexyl-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3/c1-3-4-5-8-14-24-20-15(2)10-9-11-16(20)19-21(24)23-18-13-7-6-12-17(18)22-19/h6-7,9-13H,3-5,8,14H2,1-2H3 |
InChI Key |
NUUPNAIJAIYFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
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